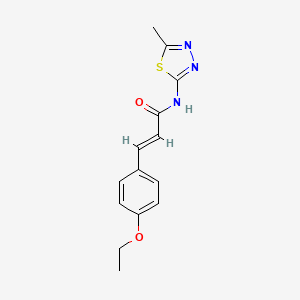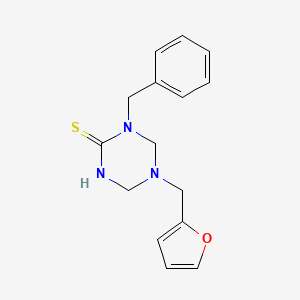
4-chlorophenyl 3-(3-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- 4-Chlorophenyl acrylate (CPA) is prepared by reacting 4-chlorophenol and acryloyl chloride in the presence of triethylamine in ethyl acetate solution. The polymers of CPA are then synthesized by free radical polymerization, characterized by infrared and nuclear magnetic resonance spectroscopic techniques (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Molecular Structure Analysis
- The molecular conformation and spectroscopic properties of similar compounds, like 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, have been examined using various spectroscopic techniques. Structural and spectroscopic data of such molecules are calculated using density functional theory (Asiri, Karabacak, Kurt, & Alamry, 2011).
Chemical Reactions and Properties
- Reactions of 4-chlorophenyl acrylate with other compounds, such as nickel(0) complexes, have been studied, resulting in the formation of various products including coumarin and 3,4-dihydrocoumarin (Fahey & Mahan, 1978).
Physical Properties Analysis
- The thermal properties of polymers based on CPA have been analyzed. As the CPA content increases in the copolymer, thermal stability also increases, indicating a direct relationship between composition and thermal behavior (Thamizharasi et al., 1999).
Chemical Properties Analysis
- The reactivity ratios of CPA in copolymers and its interactions with other monomers have been calculated, providing insights into its chemical behavior and applications in various fields (Vijayaraghavan & Reddy, 1999).
Orientations Futures
The future directions for research on “4-chlorophenyl 3-(3-nitrophenyl)acrylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The development of new synthesis methods and the study of their mechanisms of action could also be areas of future research.
Propriétés
IUPAC Name |
(4-chlorophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-5-7-14(8-6-12)21-15(18)9-4-11-2-1-3-13(10-11)17(19)20/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMWXHXKJWBNM-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)


![N-[rel-(3R,4S)-4-isopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide dihydrochloride](/img/structure/B5633042.png)
![4-({3-[(2-ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane](/img/structure/B5633046.png)
![methyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B5633054.png)
![(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5633055.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5633060.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5633064.png)


![1-(cyclobutylcarbonyl)-N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5633095.png)
![4-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5633098.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5633099.png)